2-Heptyl-2-nonyloxirane
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Overview
Description
2-Heptyl-2-nonyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its unique structure, which includes a heptyl group and a nonyl group attached to the oxirane ring. Oxiranes are known for their high reactivity due to the strained three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-2-nonyloxirane can be achieved through the epoxidation of alkenes. One common method involves the reaction of undec-1-ene with metachloroperbenzoic acid (mCPBA) in dichloromethane at low temperatures. The reaction proceeds as follows:
Starting Material: Undec-1-ene
Reagent: Metachloroperbenzoic acid (mCPBA)
Solvent: Dichloromethane
Temperature: Ice-cold conditions
The reaction yields this compound as the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation processes. These processes utilize similar reagents and conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-2-nonyloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethyl sulfoxide (DMSO).
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the oxirane ring.
Substituted Products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Heptyl-2-nonyloxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Heptyl-2-nonyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-Nonyl-2-decyloxirane
- 2-Octyl-2-decyloxirane
- 2-Heptyl-2-octyloxirane
Uniqueness
2-Heptyl-2-nonyloxirane is unique due to its specific combination of heptyl and nonyl groups attached to the oxirane ring This unique structure imparts distinct reactivity and properties compared to other similar oxiranes
Properties
CAS No. |
922163-87-9 |
---|---|
Molecular Formula |
C18H36O |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
2-heptyl-2-nonyloxirane |
InChI |
InChI=1S/C18H36O/c1-3-5-7-9-10-12-14-16-18(17-19-18)15-13-11-8-6-4-2/h3-17H2,1-2H3 |
InChI Key |
HYHZOQXOEJAWDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(CO1)CCCCCCC |
Origin of Product |
United States |
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